molecular formula C6H8O4 B1356192 (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one CAS No. 252006-38-5

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

Cat. No. B1356192
M. Wt: 144.12 g/mol
InChI Key: WNKYVCKDIDTELO-NJXYFUOMSA-N
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Description

“(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” is a versatile chemical compound used in scientific research1. Its unique structure allows for diverse applications in drug discovery, organic synthesis, and bioengineering1. It is a key intermediate product in the thermal degradation of cellulose, the main component of plant cell walls1. This makes it a valuable marker for studying biomass conversion processes, such as pyrolysis and gasification, which aim to convert biomass into biofuels and valuable chemicals1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” is not available in the search results. However, it is available for purchase for research purposes1.



Molecular Structure Analysis

The molecular formula of “(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” is C6H8O41. The molecular weight is 144.12 g/mol1. The InChI Key is WNKYVCKDIDTELO-NJXYFUOMSA-N1.



Chemical Reactions Analysis

The specific chemical reactions involving “(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” are not available in the search results. However, it is known to play a role in atmospheric chemistry by participating in reactions with ozone and other atmospheric oxidants1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” are not fully available in the search results. However, it is known that its molecular weight is 144.12 g/mol1.


Scientific Research Applications

Microwave-Assisted Synthesis

The compound has been utilized in microwave-assisted synthesis processes. A study by Hijji et al. (2021) discussed the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base derivative using (3R,6R)-3-amino-6-(hydroxymethyl)-tetra-hydro-2H-pyran-2,4,5-triol. This method achieved a 90% yield without byproducts, demonstrating the efficiency of using this compound in microwave-assisted reactions (Hijji et al., 2021).

Precursor for Synthesis of Disaccharides

Grynkiewicz and Zamojski (1978) explored the use of 6-Hydroxy-2H-pyran-3(6H)-one as a highly functionalized synthone for the synthesis of pyromeconic acid, phosphorus-containing sugars, and stereoisomeric pentoses. This compound's potential in forming glycosidic linkages with monosaccharides offers a pathway to a variety of disaccharides (Grynkiewicz & Zamojski, 1978).

Synthesis of Statins

Časar and Košmrlj (2009) demonstrated the use of a related compound, (4R,6S)-4-(tert-Butyldimethylsilyloxy)-6-formyltetra-hydro-2H-pyran-2-one, in the synthesis of statins. Their study outlines a key platform for statin synthesis via a lactonized side chain, highlighting the compound's relevance in pharmaceutical applications (Časar & Košmrlj, 2009).

Synthesis of Chelating Compounds

Mischie et al. (2002) used 3-hydroxy-4H-pyran-4-one type chelators, derived from (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one, to create new chelating compounds. These compounds were obtained through a solid/liquid phase-transfer procedure mediated by 18C6 ether (Mischie et al., 2002).

Safety And Hazards

Future Directions

The future directions for the use of “(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one” are not specified in the search results. However, given its diverse applications in scientific research, it is likely to continue to be a subject of interest in various fields, including drug discovery, organic synthesis, and bioengineering1.


properties

IUPAC Name

(2R)-6-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-4-1-2-5(8)6(9)10-4/h1-2,4,6-7,9H,3H2/t4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYVCKDIDTELO-NJXYFUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(OC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C(O[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573215
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one

CAS RN

252006-38-5
Record name 3,4-dideoxyglucosone-3-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252006-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dideoxyglucosone-3-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252006385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R)-2-Hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxyglucosone-3-ene
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